molecular formula C14H21NO B1289344 3-Phenyl-1-(piperidin-4-yl)propan-1-ol CAS No. 24152-52-1

3-Phenyl-1-(piperidin-4-yl)propan-1-ol

Cat. No.: B1289344
CAS No.: 24152-52-1
M. Wt: 219.32 g/mol
InChI Key: KSJVCEXVUFHCQZ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines. It is characterized by a phenyl group attached to a propanol chain, which is further connected to a piperidine ring. This compound is known for its central anticholinergic properties and is used in the management and treatment of Parkinson’s disease .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf . These proteins play a crucial role in regulating cell growth and proliferation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been implicated in pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Factors such as the compound’s molecular weight (21932 g/mol) , and its structural features, including the presence of a piperidine ring and a phenyl group, could influence its pharmacokinetic properties. These properties would ultimately impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Based on its potential targets and the known effects of similar compounds, it could potentially influence cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-(piperidin-4-yl)propan-1-ol plays a significant role in various biochemical reactions. It is known to interact with muscarinic cholinergic receptors, acting as a muscarinic antagonist . This interaction inhibits the actions of endogenous acetylcholine, thereby blocking the receptor’s activity. The compound’s role as a muscarinic antagonist makes it valuable in the study of neurological disorders and the development of therapeutic agents.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can affect neurotransmitter release, impacting neuronal communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic cholinergic receptors. By binding to these receptors, the compound prevents the activation of the receptor by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to adaptive changes in cellular responses, potentially altering gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing symptoms of neurological disorders . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific organs. Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in particular tissues, depending on its affinity for transporters and binding sites. This distribution pattern affects its localization and concentration within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can affect its interactions with other biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1-(piperidin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its phenyl group contributes to its binding affinity and selectivity towards muscarinic receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-phenyl-1-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVCEXVUFHCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593143
Record name 3-Phenyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-52-1
Record name α-(2-Phenylethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24152-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 mL (34.5 mmol) of (2-iodoethyl)benzene in 100 mL of ether at −78° C. was added 42.6 mL (72.5 mmol) of t-butyl lithium. The reaction mixture was warmed to −20° C. for 20 min, then cooled to −78° C. TO this solution, was added a solution of 5.6 g (23.2 mmol) of 1-t-butoxy carbonyl-4-formylpiperidine in 50 mL of ether and the reaction mixture was stirred 15 min at −78° C. To the reaction mixture was added 150 mL of a sat'd solution of NH4Cl and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. Removal of the BOC protecting group was achieved as described in Example 233, Step 6 to give the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
sat'd solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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